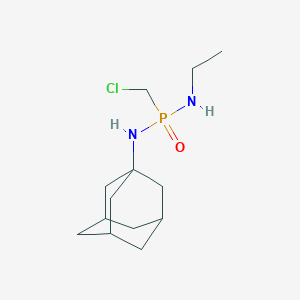
N-(Chloromethyl-ethylamino-phosphoryl)adamantan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Chloromethyl-ethylamino-phosphoryl)adamantan-1-amine is a compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic hydrocarbon known for its rigid and virtually stress-free structure, which makes it a valuable building block in organic synthesis . The unique structure of adamantane derivatives allows them to exhibit interesting chemical and physical properties, making them useful in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of N-(Chloromethyl-ethylamino-phosphoryl)adamantan-1-amine involves several steps. One common method includes the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . Another method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Industrial production methods often involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
N-(Chloromethyl-ethylamino-phosphoryl)adamantan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine, oxidizing agents, and alkylating agents . For example, the oxidative dehydrogenation of adamantanes in the presence of iodine can generate dehydroadamantanes . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(Chloromethyl-ethylamino-phosphoryl)adamantan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various functional adamantane derivatives . In biology and medicine, adamantane derivatives have been explored for their antiviral and antiparkinsonian properties . Additionally, these compounds are used in the development of polymeric materials and thermally stable lubricants .
Mécanisme D'action
The mechanism of action of N-(Chloromethyl-ethylamino-phosphoryl)adamantan-1-amine involves its interaction with specific molecular targets and pathways. The rigid structure of adamantane allows it to fit into certain binding sites, thereby modulating the activity of enzymes or receptors . This interaction can lead to various biological effects, such as antiviral activity or modulation of neurotransmitter systems in the case of antiparkinsonian drugs .
Comparaison Avec Des Composés Similaires
N-(Chloromethyl-ethylamino-phosphoryl)adamantan-1-amine can be compared with other adamantane derivatives, such as amantadine, memantine, and rimantadine . These compounds share a similar adamantane core structure but differ in their functional groups and specific applications. For example, amantadine is used as an antiviral and antiparkinsonian drug, while memantine is used in the treatment of Alzheimer’s disease . The unique combination of functional groups in this compound gives it distinct chemical and biological properties.
Propriétés
Numéro CAS |
56252-42-7 |
|---|---|
Formule moléculaire |
C13H24ClN2OP |
Poids moléculaire |
290.77 g/mol |
Nom IUPAC |
N-[chloromethyl(ethylamino)phosphoryl]adamantan-1-amine |
InChI |
InChI=1S/C13H24ClN2OP/c1-2-15-18(17,9-14)16-13-6-10-3-11(7-13)5-12(4-10)8-13/h10-12H,2-9H2,1H3,(H2,15,16,17) |
Clé InChI |
LWPNLMLRAICZJF-UHFFFAOYSA-N |
SMILES canonique |
CCNP(=O)(CCl)NC12CC3CC(C1)CC(C3)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


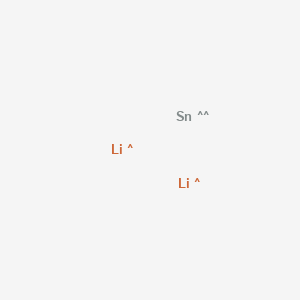
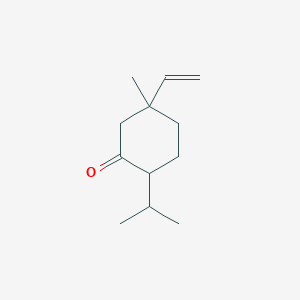

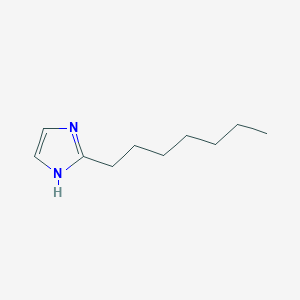
![4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633461.png)
![Bicyclo[2.1.0]pent-2-en-5-one](/img/structure/B14633462.png)
![2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14633463.png)

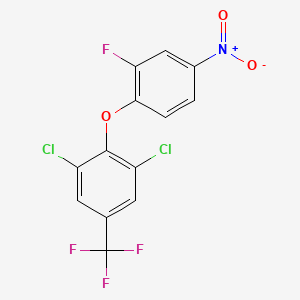
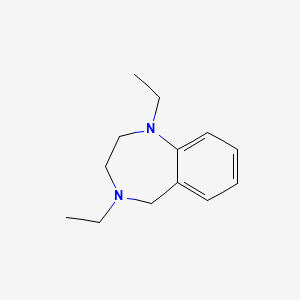
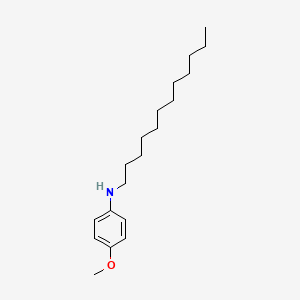
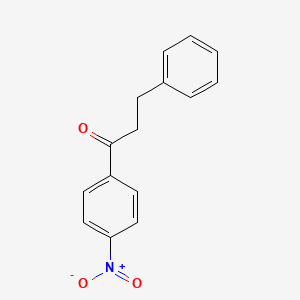

![Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14633510.png)
